3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-2-methyl-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4/c1-9-3(2-6)7-4(5)8-9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMJXPDCHSGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile generally involves the following key steps:
- Construction or functionalization of the 1,2,4-triazole ring with a methyl group at the N-1 position.
- Introduction of the bromine substituent at the 3-position.
- Installation or retention of the nitrile group at the 5-position.
Detailed Example of Preparation (Based on Patent CN113651762A)
| Step Number | Description | Conditions and Reagents | Yield & Purity |
|---|---|---|---|
| 1 | Methylation of 1,2,4-triazole | Mix 1,2,4-triazole, KOH, ethanol; slowly add chloromethane; heat and reflux | Intermediate: 1-methyl-1,2,4-triazole |
| 2 | Bromination via lithiation and dibromomethane reaction | Dissolve 1-methyl-1,2,4-triazole in THF and TMEDA; cool; add n-butyllithium; add dibromomethane | 5-bromo-1-methyl-1H-1,2,4-triazole |
| 3 | Carboxylation with carbon dioxide | Cool mixture; add LDA; bubble CO2; react to form 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | 75.7% yield (HPLC 98.4%) |
| 4 | Esterification with methanol and thionyl chloride | Add methanol; dropwise add thionyl chloride; heat to 60 °C; react for 5 hrs | Methyl ester obtained, 92.3% yield (HPLC 98.9%) |
| 5 | Hydrogenation to remove bromine (optional for related compounds) | Use 5% Pd/C, DBU, methanol; hydrogenate under 0.1-0.3 MPa at 25-35 °C | Product with bromine removed |
This multi-step process illustrates the preparation of brominated methylated triazole derivatives and their carboxylic acid or ester forms, which are closely related intermediates to the target compound.
Analytical and Research Findings
- The lithiation and bromination steps require strict temperature control (typically -78 °C to 0 °C) to avoid side reactions.
- The molar ratios of reactants are critical; for example, the ratio of 5-bromo-1-methyl-1H-1,2,4-triazole to LDA and CO2 is optimized between 1:1.10-1.20:2.00-7.00 for best yield.
- Purification is often achieved by crystallization or extraction followed by chromatographic techniques.
- High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving ≥98% purity for intermediates.
- The nitrile group is stable under the bromination conditions, allowing selective functionalization without degradation.
Summary Table of Key Preparation Methods
| Method Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Methylation | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | Introduce methyl group at N-1 | Base-mediated alkylation |
| Lithiation & Bromination | n-butyllithium or LDA, THF, TMEDA, dibromomethane | Install bromine at 3-position | Low temperature, inert atmosphere |
| Carboxylation | LDA, CO2, THF, cooling | Introduce carboxylic acid at 5-position | Followed by esterification or nitrile formation |
| Esterification | Methanol, thionyl chloride, 20-60 °C | Convert acid to methyl ester | Controlled addition of SOCl2 |
| Optional Hydrogenation | Pd/C, DBU, methanol, H2, 0.1-0.3 MPa, 25-35 °C | Remove bromine if needed | Catalytic reduction |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction but can include oxidized or reduced forms of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile has been studied for its potential as an antifungal and antibacterial agent. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to cell death. Research indicates that derivatives of this compound exhibit potent activity against various pathogens, making it a candidate for developing new antimicrobial therapies .
Anticancer Research
The compound shows promise in anticancer research due to its ability to induce apoptosis and cell cycle arrest in cancer cells. In vitro studies have demonstrated that derivatives possess significant cytotoxicity against several cancer cell lines with IC50 values indicating their effectiveness. For example:
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 2.63 ± 0.17 |
| MGC-803 | 3.05 ± 0.29 |
| HCT-116 | 11.57 ± 0.53 |
| HeLa | 13.62 ± 0.86 |
These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.
Chemical Synthesis
Intermediate in Organic Synthesis
this compound is utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its bromine atom provides a reactive site for further functionalization, while the cyano group allows for nucleophilic substitutions and cycloadditions, facilitating the creation of diverse derivatives .
Material Science
In material science, the compound's unique combination of functional groups can be exploited to develop new materials with tailored properties. Its reactivity allows for the synthesis of specialty chemicals that can be used in various industrial applications .
Biological Research
Enzyme Inhibition Studies
Research has shown that this compound can act as a ligand for transition metals and influence enzymatic activity by forming coordination complexes. This property is valuable in biochemical studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors.
Interaction with Biological Targets
Studies indicate that this compound may interact with multiple biological targets, making it a versatile tool in medicinal chemistry. Its structural features allow researchers to explore its interactions within biological systems, potentially leading to new therapeutic strategies .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential antifungal and antibacterial agent; anticancer research |
| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |
| Material Science | Development of new materials with tailored properties |
| Biological Research | Enzyme inhibition studies; interaction with biological targets |
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and analogous triazole derivatives:
Key Observations:
- Functional Group Diversity: The nitrile group in the parent compound distinguishes it from derivatives with ester (e.g., ethyl carboxylate ) or amine (e.g., triazol-5-amine hydrochloride ) substituents.
- Lipophilicity : The phenylpropyl-substituted derivative exhibits higher lipophilicity, making it suitable for membrane permeability studies.
- Synthetic Utility : The ester group in ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate enables further derivatization via hydrolysis or nucleophilic substitution .
Stability and Handling Considerations
- In contrast, the hydrochloride salt derivative (CAS 2173101-14-7) offers improved stability for storage .
Biological Activity
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a heterocyclic compound featuring a triazole ring, which is integral to its biological activity. Its molecular formula is C4H4BrN5, characterized by a bromine atom at the 3-position, a methyl group at the 1-position, and a cyano group at the 5-position. This unique structure contributes to its potential as a pharmaceutical agent with various biological activities, particularly antifungal and antibacterial properties.
Chemical Structure and Properties
The compound's structural features influence its biological interactions:
| Structural Feature | Description |
|---|---|
| Triazole Ring | Provides a scaffold for biological activity. |
| Bromine Atom (Br) | Enhances reactivity and potential for further functionalization. |
| Methyl Group (CH₃) | Affects lipophilicity and absorption characteristics. |
| Cyano Group (CN) | Participates in nucleophilic substitution reactions. |
The combination of these functional groups allows for diverse chemical reactivity and interaction with biological targets.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to cell death. Studies have shown that compounds with similar structures can effectively combat fungal infections by targeting these pathways .
Antibacterial Activity
In addition to its antifungal properties, this compound has been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The presence of the triazole ring enhances its ability to interact with bacterial enzymes, potentially leading to cell death or inhibition of growth .
Anticancer Potential
Emerging research suggests that derivatives of this compound may also possess anticancer properties. Studies have indicated that similar triazole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or disrupting cellular processes .
Study on Cytokine Release
A study evaluating the biological activity of various 1,2,4-triazole derivatives found that compounds similar to this compound significantly reduced levels of inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests potential anti-inflammatory applications in addition to its antimicrobial properties .
Synthesis and Evaluation
The synthesis of this compound has been explored through various methods, including reactions involving amidrazones and succinic anhydride. Following synthesis, biological evaluations demonstrated its efficacy against specific microbial strains and its ability to modulate immune responses .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 1,3-dimethyl-1H-1,2,4-triazole-5-carbonitrile (precursor) undergoes bromination using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–90°C. Reaction monitoring via TLC and purification via column chromatography (hexane/ethyl acetate) yields ~75% product. NMR spectroscopy (¹H, ¹³C) and mass spectrometry (EI-MS, [M+H]+ at m/z 123.0671) confirm structural integrity .
Q. How can NMR spectroscopy and mass spectrometry be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Key signals include a singlet for the N–CH₃ group (δ ~3.99 ppm) and a deshielded carbonitrile carbon (δ ~109.8 ppm in ¹³C NMR).
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) with an error margin <5 ppm.
- Data Validation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents (risk of exothermic decomposition). Store in a cool, dry environment (<25°C) with inert gas (N₂) purging. Refer to SDS for emergency protocols (e.g., P201, P210 for fire hazards) .
Advanced Research Questions
Q. How can SHELXL and ORTEP-III be applied to resolve crystallographic ambiguities in this compound?
- Methodological Answer :
- SHELXL Refinement : Use high-resolution X-ray data (CCDC deposition recommended). Adjust weighting schemes to address thermal motion discrepancies. Monitor R1 (<5%) and wR2 (<15%) for convergence.
- ORTEP-III : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters. Compare bond lengths/angles with DFT-optimized geometries to validate structural accuracy .
Q. What strategies mitigate data contradictions between computational predictions and experimental results (e.g., bond lengths, reactivity)?
- Methodological Answer :
- Triangulation : Cross-validate data using multiple techniques (X-ray crystallography, NMR, IR).
- Error Analysis : Quantify systematic errors (e.g., crystal packing effects in XRD) versus computational approximations (e.g., basis set limitations in DFT).
- Iterative Refinement : Adjust computational parameters (solvent models, dispersion corrections) to align with empirical observations .
Q. How do substituent variations at the triazole ring influence bioactivity and reactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare bromo-, chloro-, and hydroxymethyl derivatives (e.g., 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole).
- Experimental Design :
- Reactivity : Assess electrophilicity via Hammett plots (σ values for substituents).
- Bioactivity : Screen against enzyme targets (e.g., cytochrome P450) using fluorescence-based assays.
- Data Interpretation : Use multivariate analysis (PCA) to correlate substituent electronic effects with activity trends .
Q. What novel applications exist for this compound in materials science or catalysis?
- Methodological Answer :
- Coordination Chemistry : Synthesize Cu(I) or Pd(II) complexes for catalytic cross-coupling (e.g., Suzuki-Miyaura). Characterize via XPS and cyclic voltammetry.
- Polymer Science : Incorporate into MOFs for gas storage (BET surface area analysis) or as a ligand in conductive polymers (impedance spectroscopy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
